4-Chloroquinoline-3-carboxylic acid
Overview
Description
4-Chloroquinoline-3-carboxylic acid is a quinoline derivative with significant importance in medicinal chemistry and various industrial applications. This compound is characterized by a quinoline ring system substituted with a chlorine atom at the 4-position and a carboxylic acid group at the 3-position. The unique structural features of this compound contribute to its diverse chemical reactivity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinoline-3-carboxylic acid typically involves the chlorination of quinoline derivatives followed by carboxylation. One common method includes the Vilsmeier-Haack reaction, where acetanilides are treated with a Vilsmeier complex to form 2-chloroquinoline-3-carbaldehydes, which are then oxidized to this compound using silver nitrate in an alkaline medium .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and carboxylation processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also involve continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Chloroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline-3-carboxylic acid derivatives.
Reduction: Formation of 4-aminoquinoline-3-carboxylic acid.
Substitution: Nucleophilic substitution reactions at the 4-position.
Common Reagents and Conditions:
Oxidation: Silver nitrate in alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: 4-Aminoquinoline-3-carboxylic acid.
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
4-Chloroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of protein kinase CK2, which is involved in various cellular processes.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as protein kinase CK2. By inhibiting CK2, this compound can modulate various signaling pathways involved in cell growth, apoptosis, and stress response. The chlorine atom at the 4-position enhances its binding affinity and specificity towards the target enzyme .
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carboxylic acid
- 4-Aminoquinoline-3-carboxylic acid
- Quinoline-3-carboxylic acid
Comparison: 4-Chloroquinoline-3-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits enhanced inhibitory activity against protein kinase CK2 and other molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-chloroquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSCQRDGGJZGJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591525 | |
Record name | 4-Chloroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179024-66-9 | |
Record name | 4-Chloroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the chemical reactions that 4-chloroquinoline-3-carboxylic acid chloride can undergo?
A1: this compound chloride is a highly reactive compound due to the presence of the acid chloride group. Research indicates that it can undergo various chemical transformations. For instance, it can react with alcohols to form esters. One study [] investigated the synthesis and reactions of ethyl esters of chloro-substituted quinoline-3-carboxylic acids, including the 4-chloro derivative. This highlights the versatility of this compound as a building block for more complex molecules.
Q2: Are there any studies on the stability of this compound derivatives?
A2: While the provided abstracts don't delve into the stability aspects, it's worth noting that esters, like the ethyl ester of this compound mentioned in one of the papers [], can exhibit different stability profiles compared to the parent acid chloride. Further research is needed to comprehensively evaluate the stability of this compound and its derivatives under various conditions.
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